![molecular formula C13H13NO3 B2927284 2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one CAS No. 1436078-64-6](/img/structure/B2927284.png)
2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[[But-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one is a chemical compound with potential applications in scientific research. It is also known as BPAHP, and its chemical formula is C13H13NO3. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied by researchers.
科学的研究の応用
Heterocyclization and Organic Synthesis
One application involves the use of prop-2-ynyl alcohols and amines in heterocyclization reactions. The ButOK-promoted reaction of prop-2-ynyl alcohols with nitroalkenes yields 3-methylenetetrahydrofurans and 3,4-dihydropyrans with high diastereoselectivity. This methodology offers a route for the synthesis of heterocyclic compounds, which are valuable intermediates in organic synthesis and drug development (Dumez, Rodriguez, & Dulcere, 1997).
Photopolymerization
Alkoxyamine compounds bearing chromophore groups have been developed for photoinitiated polymerization. These compounds decompose under UV irradiation to generate radicals, facilitating nitroxide-mediated photopolymerization (NMP2). This approach is significant for developing new polymeric materials with tailored properties (Guillaneuf et al., 2010).
Ring-Opening Polymerization
Aminoalcohols have been used as initiators in N-heterocyclic carbene-organocatalyzed ring-opening polymerization (NHC-OROP), demonstrating the compatibility of unprotected hydroxyl groups in polymer synthesis. This technique allows for the production of telechelic polymers and block copolymers, expanding the toolbox for designing functional polymers (Bakkali-Hassani et al., 2018).
Catalysis and Synthesis
Propargyl and alkyne groups are pivotal in catalysis and synthetic chemistry, as illustrated by the selective initiation from unprotected aminoalcohols for polymerization and the synthesis of compounds like Glufosinate via hydroformylation-amidocarbonylation. These methodologies underscore the versatility of alkyne functional groups in synthesizing complex molecules and agricultural chemicals (Sakakura, Huang, & Tanaka, 1991).
特性
IUPAC Name |
2-[[but-2-ynyl(prop-2-ynyl)amino]methyl]-5-hydroxypyran-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-3-5-7-14(6-4-2)9-11-8-12(15)13(16)10-17-11/h2,8,10,16H,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGWVHUTSZSYIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN(CC#C)CC1=CC(=O)C(=CO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

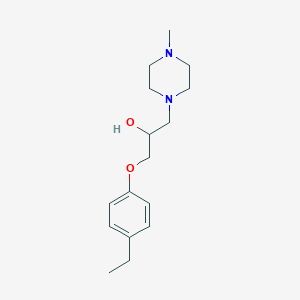
![8-fluoro-2-(6-methoxy-1H-indole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2927205.png)

![N-mesityl-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2927208.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2927209.png)
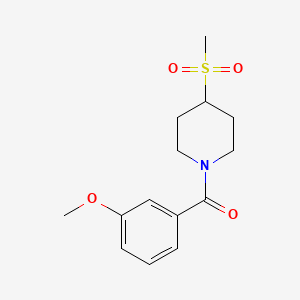

![2-Phenylmethoxycarbonylspiro[3,4-dihydropyrrolo[1,2-a]pyrazine-1,1'-cyclobutane]-6-carboxylic acid](/img/structure/B2927213.png)
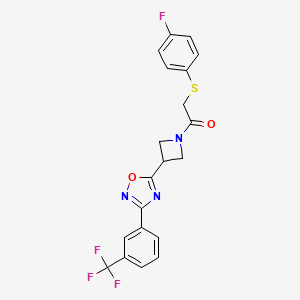
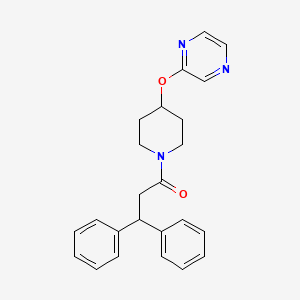
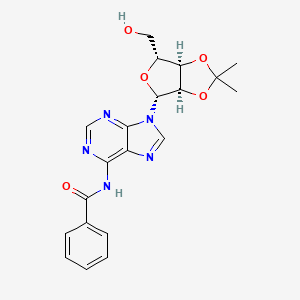
![(Z)-4-methyl-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2927222.png)
![8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate](/img/structure/B2927223.png)
![(7-Amino-2,3-dihydro-benzo[1,4]dioxin-6-yl)-(4-bromo-phenyl)-methanone](/img/structure/B2927224.png)